Cas no 1221723-03-0 (2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride)

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride is a pyrimidine derivative with a piperidine substitution, offering versatility in pharmaceutical and chemical research. Its structural features, including the ethyl and piperidinyl groups, make it a valuable intermediate for synthesizing bioactive compounds, particularly in medicinal chemistry. The hydrochloride salt enhances solubility and stability, facilitating handling and storage. This compound is useful in the development of potential therapeutic agents, such as kinase inhibitors or central nervous system (CNS) modulators, due to its heterocyclic framework. Its well-defined molecular structure ensures reproducibility in synthetic applications, making it a reliable choice for researchers exploring novel drug candidates or mechanistic studies.
2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride structure
1221723-03-0 structure
Product name:2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
CAS No:1221723-03-0
MF:C11H18ClN3
MW:227.733721256256
CID:5216194

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
    • 2-ethyl-4-(piperidin-3-yl)pyrimidinehydrochloride
    • Pyrimidine, 2-ethyl-4-(3-piperidinyl)-, hydrochloride (1:1)
    • 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
    • Inchi: 1S/C11H17N3.ClH/c1-2-11-13-7-5-10(14-11)9-4-3-6-12-8-9;/h5,7,9,12H,2-4,6,8H2,1H3;1H
    • InChI Key: WOTNRYOSSRJIAT-UHFFFAOYSA-N
    • SMILES: Cl.N1CCCC(C2C=CN=C(CC)N=2)C1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Topological Polar Surface Area: 37.8

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-55119-0.25g
2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
1221723-03-0
0.25g
$1196.0 2023-02-10
Enamine
EN300-55119-0.1g
2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
1221723-03-0
0.1g
$1143.0 2023-02-10
Enamine
EN300-55119-10.0g
2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
1221723-03-0
10.0g
$5590.0 2023-02-10
Enamine
EN300-55119-2.5g
2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
1221723-03-0
2.5g
$2548.0 2023-02-10
Enamine
EN300-55119-1.0g
2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
1221723-03-0
1.0g
$1299.0 2023-02-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01064888-1g
2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
1221723-03-0 95%
1g
¥6461.0 2023-04-04
Enamine
EN300-55119-5.0g
2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
1221723-03-0
5.0g
$3770.0 2023-02-10
Enamine
EN300-55119-0.5g
2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
1221723-03-0
0.5g
$1247.0 2023-02-10
Enamine
EN300-55119-0.05g
2-ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride
1221723-03-0
0.05g
$1091.0 2023-02-10

Additional information on 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride

Introduction to 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride (CAS No: 1221723-03-0)

2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride is a significant compound in the realm of pharmaceutical chemistry, exhibiting a molecular structure that combines the versatility of pyrimidine and piperidine moieties. This compound, identified by its CAS number 1221723-03-0, has garnered attention in recent years due to its potential applications in the development of novel therapeutic agents. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable intermediate in synthetic chemistry and drug discovery.

The pyrimidine core is a fundamental scaffold in medicinal chemistry, frequently incorporated into molecules targeting various biological pathways. Its aromaticity and ability to form hydrogen bonds make it an ideal candidate for designing bioactive compounds. In contrast, the piperidine ring introduces a secondary amine functionality, which can participate in hydrogen bonding interactions and influence the pharmacokinetic properties of the molecule. The ethyl substituent at the 2-position further modulates the electronic and steric environment of the pyrimidine ring, contributing to the overall pharmacological profile.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds like 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride. Studies have demonstrated that modifications within the pyrimidine-piperidine framework can lead to compounds with enhanced binding affinity and selectivity for therapeutic targets. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes implicated in cancer and inflammatory diseases. The structural features of this compound make it a versatile building block for further derivatization, enabling researchers to explore new chemical space for drug development.

The synthesis of 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride typically involves multi-step organic reactions, often starting from commercially available precursors. Key steps include nucleophilic substitution reactions to introduce the piperidinyl group, followed by condensation or cyclization to form the pyrimidine core. The final step often involves salt formation with hydrochloric acid to improve stability and handling properties. The efficiency and scalability of these synthetic routes are crucial for industrial applications, where large quantities of high-purity material are required for preclinical and clinical studies.

In preclinical research, 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride has been evaluated for its biological activity across various disease models. Initial studies have revealed interesting interactions with target proteins, suggesting potential therapeutic efficacy. For example, derivatives of this compound have demonstrated kinase inhibition properties, which are relevant to several oncogenic pathways. Additionally, their ability to modulate immune responses has been explored in models of inflammation and autoimmune diseases. These findings underscore the compound's significance as a lead structure for further optimization.

The pharmacokinetic profile of 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride is another critical aspect that has been studied extensively. Factors such as solubility, metabolic stability, and distribution play a pivotal role in determining its suitability for clinical translation. The hydrochloride salt form enhances water solubility, facilitating oral administration and improving bioavailability. However, further studies are needed to assess its metabolic clearance pathways and potential drug-drug interactions. These insights will guide formulation strategies and dosing regimens in future clinical trials.

Regulatory considerations also play a significant role in the development of compounds like 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that pharmaceutical-grade material is produced consistently and safely. Additionally, preclinical data must be meticulously compiled to support regulatory submissions for Investigational New Drug (IND) applications. Collaborations between academic institutions and pharmaceutical companies are often necessary to advance such compounds through the stringent regulatory landscape.

The future prospects of 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. Advances in computational chemistry and high-throughput screening techniques are accelerating the discovery process by enabling rapid evaluation of large libraries of derivatives. Furthermore, interdisciplinary approaches combining organic synthesis with medicinal chemistry are fostering innovative strategies for drug design.

In conclusion, 2-Ethyl-4-(piperidin-3-yl)pyrimidine hydrochloride (CAS No: 1221723-03-0) represents a compelling example of how structural modifications within heterocyclic frameworks can yield bioactive molecules with therapeutic potential. Its unique combination of chemical features positions it as a valuable scaffold for drug discovery efforts targeting various diseases. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to make significant contributions to modern medicine.

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